molecular formula C9H18N2O2 B579938 N-Boc-piperazine-d4 CAS No. 1126621-87-1

N-Boc-piperazine-d4

Cat. No.: B579938
CAS No.: 1126621-87-1
M. Wt: 190.279
InChI Key: CWXPZXBSDSIRCS-CQOLUAMGSA-N
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Description

N-Boc-piperazine-d4 is a deuterated derivative of N-Boc-piperazine, where the hydrogen atoms are replaced with deuterium. This compound is widely used in various fields of scientific research due to its unique properties and stability. The presence of the Boc (tert-butoxycarbonyl) protecting group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-piperazine-d4 typically involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

    Reaction of Piperazine with Di-tert-butyl Dicarbonate:

For the deuterated version, deuterated piperazine (piperazine-d4) is used instead of regular piperazine. The reaction conditions remain the same, ensuring the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-Boc-piperazine-d4 undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine-d4.

    Coupling Reactions: It can be used in coupling reactions with various electrophiles to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the Boc group.

    Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and catalysts like palladium are used in coupling reactions.

Major Products Formed

    Substitution Reactions: The major products are N-substituted piperazine derivatives.

    Deprotection Reactions: The major product is piperazine-d4.

    Coupling Reactions: The major products are various N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

N-Boc-piperazine-d4 is extensively used in scientific research due to its stability and versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its stable isotope labeling.

    Medicine: Used in the development of new drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

N-Boc-piperazine-d4 is unique due to the presence of deuterium atoms, which provide increased stability and resistance to metabolic degradation. Similar compounds include:

    N-Boc-piperazine: The non-deuterated version, commonly used in organic synthesis.

    N-Boc-piperidine: Another Boc-protected compound with a similar structure but different reactivity.

    N-Boc-pyrrolidine: A Boc-protected compound with a five-membered ring, used in similar applications.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in studies involving mass spectrometry and other analytical techniques.

Properties

CAS No.

1126621-87-1

Molecular Formula

C9H18N2O2

Molecular Weight

190.279

IUPAC Name

tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2

InChI Key

CWXPZXBSDSIRCS-CQOLUAMGSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC1

Synonyms

1-(tert-Butoxycarbonyl)piperazine-d4;  1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester-d4;  tert-Butyl 1-Piperazinecarboxylate-d4;  1-[(1,1-Dimethylethoxy)carbonyl]piperazine-d4;  1-Piperazinecarboxylic Acid tert-Butyl Ester-d4;  1-Piperazine-3,3,5,5-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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